2-Amino-2-(4-methoxyphenyl)acetic acid

説明

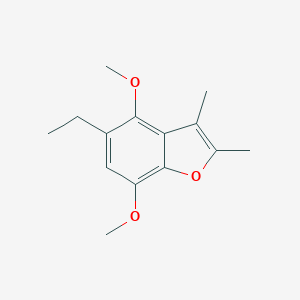

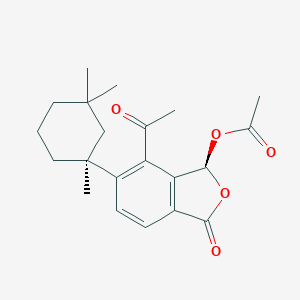

2-Amino-2-(4-methoxyphenyl)acetic acid, also known as α-Aminohomoanisic acid, is a compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for 2-Amino-2-(4-methoxyphenyl)acetic acid is 1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) and the InChI key is GXUAKXUIILGDKW-UHFFFAOYSA-N .It has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It is very soluble, with a solubility of 174.0 mg/ml or 0.962 mol/l .

科学的研究の応用

Anticancer Activity

2-Amino-2-(4-methoxyphenyl)acetic acid: is a precursor in the synthesis of compounds with potential anticancer properties. Its derivatives, particularly those containing the 2-aminothiazole scaffold, have been studied for their ability to inhibit the growth of cancer cells. The structural variations of these compounds allow for targeted therapies against specific cancer types, making them valuable in oncological research .

Antioxidant Properties

The compound’s derivatives are also explored for their antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases. By scavenging free radicals, these derivatives can contribute to the prevention of diseases caused by oxidative damage .

Antimicrobial Effects

Research has shown that derivatives of 2-Amino-2-(4-methoxyphenyl)acetic acid can act as effective antimicrobial agents. This is particularly important in the development of new antibiotics to combat resistant strains of bacteria and other pathogens .

Anti-inflammatory Uses

The anti-inflammatory potential of 2-Amino-2-(4-methoxyphenyl)acetic acid derivatives is another area of interest. Inflammation is a common underlying factor in many diseases, and controlling it is vital for treating conditions like arthritis, asthma, and cardiovascular diseases .

Drug Development

This compound is utilized in drug development due to its versatile pharmacophore. It serves as a building block for creating a wide range of therapeutic agents, addressing various health conditions beyond those mentioned above. Its role in drug synthesis underscores its importance in pharmaceutical research .

Synthesis of Heterocyclic Compounds

2-Amino-2-(4-methoxyphenyl)acetic acid: is instrumental in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. These compounds form the backbone of many drugs and are essential for creating diverse therapeutic agents with high specificity and efficacy .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

作用機序

Target of Action

It’s known that this compound is used in the acylation of amines and pyrazole, leading to the formation of new amides and 1-acylpyrazole. This suggests that amines and pyrazole could be potential targets.

Mode of Action

It’s known that the compound can undergo various reactions to form novel compounds with significant antimicrobial activities. This suggests that the compound may interact with its targets in a way that modifies their structure or function, leading to the formation of these novel compounds.

Biochemical Pathways

Given its role in the formation of new amides and 1-acylpyrazole, it can be inferred that the compound may affect pathways related to these substances.

Pharmacokinetics

One source suggests that the compound has high gi absorption , which could impact its bioavailability.

Result of Action

It’s known that derivatives of the compound can exhibit substantial antimicrobial properties, suggesting that the compound may have a similar effect.

特性

IUPAC Name |

2-amino-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUAKXUIILGDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-methoxyphenyl)acetic acid | |

CAS RN |

2540-53-6, 19789-59-4 | |

| Record name | NSC154924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19789-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

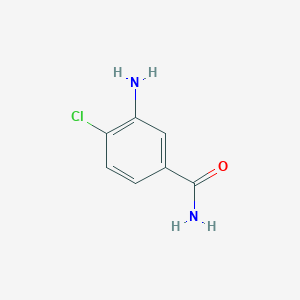

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)

![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)